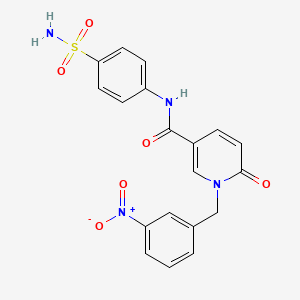

1-(3-nitrobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O6S/c20-30(28,29)17-7-5-15(6-8-17)21-19(25)14-4-9-18(24)22(12-14)11-13-2-1-3-16(10-13)23(26)27/h1-10,12H,11H2,(H,21,25)(H2,20,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZUZPDLVOPGJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrobenzylation at Position 1

Introducing the 3-nitrobenzyl moiety to the pyridone nitrogen often employs nucleophilic substitution or reductive amination. Patent CN108794393B describes alkylation using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C, facilitating N-alkylation of 6-oxopyridine-3-carboxylates with 3-nitrobenzyl bromide. This step typically achieves 70–85% yields, contingent on the stoichiometric ratio of the alkylating agent (1.2–1.5 equiv).

Activation of the Carboxylic Acid for Amide Coupling

Conversion of 6-oxo-1-(3-nitrobenzyl)-1,6-dihydropyridine-3-carboxylic acid to its acyl chloride is critical for subsequent amidation. Thionyl chloride (SOCl₂) in toluene under reflux (100°C, 2 hours) provides 6-oxo-1-(3-nitrobenzyl)-1,6-dihydropyridine-3-carbonyl chloride quantitatively. Alternative activators like oxalyl chloride (ClCO)₂O in dichloromethane (DCM) with catalytic DMF achieve similar results but require stringent moisture control.

Amidation with 4-Sulfamoylaniline

Coupling the acyl chloride with 4-sulfamoylaniline proceeds via two primary routes:

Schotten-Baumann Conditions

Aqueous alkaline conditions (e.g., NaOH/THF) facilitate rapid amide bond formation at 0–5°C, yielding 70–75% of the target compound. However, competing hydrolysis of the acyl chloride limits scalability.

Carbodiimide-Mediated Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile at 20°C for 24 hours enhances efficiency (80% yield). This method minimizes side reactions and is preferable for sterically hindered amines like 4-sulfamoylaniline.

Table 1: Comparative Analysis of Amidation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Schotten-Baumann | NaOH, THF, 0°C, 1 hour | 70–75 | 92–95 |

| EDC/HOBt | EDC (1.1 equiv), HOBt (1.1 equiv), MeCN, 24h | 80 | 98 |

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) improve reagent solubility and reaction homogeneity, whereas toluene minimizes acyl chloride hydrolysis during activation.

Catalytic Additives

Addition of 4-dimethylaminopyridine (DMAP) accelerates carbodiimide-mediated couplings, reducing reaction time to 12 hours without compromising yield.

Purification Techniques

Flash chromatography (silica gel, CHCl₃:MeOH:NH₄OH 10:1:0.1) or recrystallization from ethanol/water mixtures achieves >99% purity, essential for pharmaceutical applications.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥98% using a C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrobenzyl and sulfamoylphenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the dihydropyridine ring can produce a pyridine derivative.

Scientific Research Applications

1-(3-nitrobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where dihydropyridine derivatives are known to be effective.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfamoylphenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, potentially affecting calcium ion flux in cells.

Comparison with Similar Compounds

Similar Compounds

Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.

Amlodipine: Another dihydropyridine derivative with antihypertensive properties.

Nicardipine: A dihydropyridine derivative used to treat high blood pressure and angina.

Uniqueness

1-(3-nitrobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide is unique due to the presence of both nitrobenzyl and sulfamoylphenyl groups, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives. These functional groups can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

Biological Activity

1-(3-nitrobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. Its unique structure, characterized by the presence of both nitrobenzyl and sulfamoylphenyl groups, suggests potential for diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 428.4 g/mol. The compound features a dihydropyridine ring and various substituents that enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.4 g/mol |

| CAS Number | 899970-51-5 |

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : Studies have shown that similar compounds, such as derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide, effectively inhibit proinflammatory cytokines like IL-6 and TNF-α in various cell lines. This suggests that this compound may exhibit similar anti-inflammatory properties .

- Antimicrobial Activity : Dihydropyridine derivatives have been investigated for their potential as antimicrobial agents. The unique structural features of this compound may enhance its ability to interact with microbial targets, potentially leading to effective treatments for infections.

- Anticancer Properties : The presence of nitro and sulfamoyl groups in the compound may confer selective cytotoxicity against cancer cells by disrupting cellular processes such as proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into potential applications:

- A study on derivatives similar to this compound demonstrated significant anti-inflammatory effects in models of acute lung injury (ALI) and sepsis. These derivatives inhibited the NF-κB signaling pathway, which is crucial for inflammation .

- Another investigation highlighted the structure-activity relationship (SAR) among various dihydropyridine derivatives, indicating that modifications at specific positions could enhance biological efficacy against bacterial strains .

Q & A

Q. What are the optimal synthetic routes for 1-(3-nitrobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 3-nitrobenzyl bromide with a pyridone precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the 1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine intermediate .

- Step 2 : Carboxamide coupling between the intermediate and 4-sulfamoylaniline using coupling agents like HATU or EDCI in dichloromethane, with catalytic DMAP .

- Optimization : Reaction yields (60–75%) depend on temperature control (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the molecular structure of this compound validated post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR confirm the presence of the nitrobenzyl group (δ 8.2–8.5 ppm for aromatic protons) and sulfamoyl moiety (δ 3.1 ppm for -SO₂NH₂) .

- HPLC-MS : Purity (>95%) is verified using reverse-phase C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion detection ([M+H]⁺ at m/z 438) .

- X-ray Crystallography : Resolves dihydropyridine ring conformation and hydrogen-bonding interactions with sulfamoylphenyl groups .

Q. What functional groups influence its reactivity in biological assays?

- Nitrobenzyl Group : Enhances electron-withdrawing effects, stabilizing the dihydropyridine ring and influencing redox properties .

- Sulfamoylphenyl Moiety : Participates in hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase) via -SO₂NH₂ .

- Carboxamide Linker : Facilitates interactions with hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How does this compound interact with enzymes like carbonic anhydrase, and what experimental assays are used to study inhibition?

- Mechanism : The sulfamoyl group acts as a zinc-binding motif in carbonic anhydrase active sites, competitively inhibiting CO₂ hydration.

- Assays :

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies?

- Issue : Discrepancies in bioavailability (e.g., poor solubility in vivo vs. high potency in vitro).

- Solutions :

- Formulation optimization: Use PEG-based nanoemulsions to enhance solubility and tissue penetration .

- Metabolic stability assays: Liver microsome studies identify rapid glucuronidation as a degradation pathway .

- Pharmacokinetic modeling: Adjust dosing regimens based on half-life (t₁/₂ = 4.2 hrs in rodents) .

Q. What computational methods predict its binding modes with non-enzymatic targets (e.g., GPCRs)?

- Molecular Dynamics (MD) Simulations : Simulate interactions with β-adrenergic receptors over 100 ns trajectories, highlighting salt bridges with Asp113 .

- Docking Studies (AutoDock Vina) : Predict binding affinity (ΔG = -9.8 kcal/mol) for adenosine A₂A receptors, validated by mutagenesis (e.g., His278Ala reduces binding by 70%) .

- QSAR Models : Correlate nitro group electronegativity with anti-inflammatory activity (R² = 0.89) .

Q. What strategies mitigate off-target effects in cell-based assays?

- Proteome-wide profiling : Use chemical proteomics (e.g., affinity pulldown with biotinylated probes) to identify unintended kinase targets (e.g., JAK2 inhibition at 1 μM) .

- CRISPR-Cas9 knockouts : Validate target specificity by comparing wild-type vs. carbonic anhydrase IX-deficient cell lines .

- Dose-response curves : Establish selectivity indices (IC₅₀ ratio for on-target vs. off-target > 100) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

- Quality Control : Implement LC-MS for each batch to ensure consistent impurity profiles (<2% by area) .

- Standardized assays : Use internal controls (e.g., acetazolamide for carbonic anhydrase inhibition) to normalize inter-experimental variability .

- Statistical rigor : Report mean ± SEM from triplicate experiments analyzed via ANOVA (p < 0.05 significance) .

Q. What are the key considerations for scaling up synthesis without compromising yield?

- Process chemistry : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .

- Continuous flow systems : Enhance reproducibility in carboxamide coupling steps (residence time = 30 mins, 70°C) .

- DoE (Design of Experiments) : Optimize parameters (e.g., pH 7.5–8.0, 1.5 eq. HATU) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.